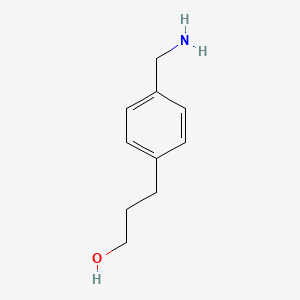
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, an ethoxy group, and a dioxidotetrahydrothiophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzamide core, introduction of the ethoxy group, and incorporation of the dioxidotetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H25NO4S |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H25NO4S/c1-3-26-20-7-5-4-6-19(20)21(23)22(18-12-13-27(24,25)15-18)14-17-10-8-16(2)9-11-17/h4-11,18H,3,12-15H2,1-2H3 |
Clave InChI |
MGUCRPBZOJLMJG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6-dimethyl-2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120607.png)

![N-{5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide](/img/structure/B12120614.png)
![N-[7-(4-methoxyphenyl)-5-oxo(6,7,8-trihydroquinazolin-2-yl)]naphthylcarboxamid e](/img/structure/B12120618.png)
![9-(4-chlorophenyl)-6-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12120627.png)

![Pyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12120635.png)
![7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-phenylmethoxyphenyl)-4a,5,6,7,8,8a-hexahydro-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B12120639.png)

![2-(1H-indol-3-yl)-N-[1-(4-methoxyphenyl)-2-phenylethyl]-N-methyl-2-oxoacetamide](/img/structure/B12120669.png)
![2-amino-N,1-bis(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12120672.png)
![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)

